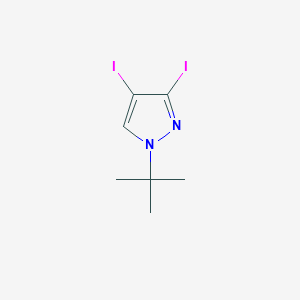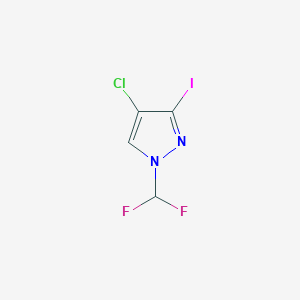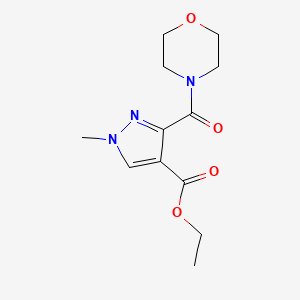![molecular formula C25H32N2O2 B10903326 (16E)-16-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methoxyestra-1(10),2,4-trien-17-ol](/img/structure/B10903326.png)
(16E)-16-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methoxyestra-1(10),2,4-trien-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16E)-16-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methoxyestra-1(10),2,4-trien-17-ol typically involves multiple steps:
Starting Material: The synthesis begins with estrone, a naturally occurring estrogen.
Methoxylation: Estrone is first converted to 3-methoxyestrone through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Formation of the Pyrazole Moiety: The next step involves the formation of the 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This can be achieved through the reaction of 1,3-dimethyl-1H-pyrazole with a formylating agent such as paraformaldehyde.
Aldol Condensation: The final step is an aldol condensation reaction between 3-methoxyestrone and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 17th position.
Reduction: Reduction reactions can occur at the double bonds within the steroid nucleus.
Substitution: The methoxy group at the 3rd position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated steroids.
Substitution: Formation of derivatives with different functional groups at the 3rd position.
Scientific Research Applications
Chemistry
Synthesis of Analogues: The compound can be used as a starting material for the synthesis of various analogues with potential biological activity.
Biology
Hormone Replacement Therapy: Due to its estrogenic activity, it can be explored for use in hormone replacement therapy for menopausal symptoms.
Medicine
Cancer Research: The compound’s estrogenic properties make it a candidate for research in hormone-dependent cancers such as breast cancer.
Industry
Pharmaceuticals: Potential use in the development of new drugs for hormone-related conditions.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A naturally occurring estrogen with similar biological activity.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Diethylstilbestrol: A synthetic non-steroidal estrogen.
Uniqueness
(16E)-16-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methoxyestra-1(10),2,4-trien-17-ol is unique due to the presence of the pyrazole moiety, which can potentially enhance its binding affinity and selectivity for estrogen receptors. This structural modification may also influence its metabolic stability and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H32N2O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(16E)-16-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-methoxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C25H32N2O2/c1-15-18(14-27(3)26-15)11-17-13-23-22-7-5-16-12-19(29-4)6-8-20(16)21(22)9-10-25(23,2)24(17)28/h6,8,11-12,14,21-24,28H,5,7,9-10,13H2,1-4H3/b17-11+ |
InChI Key |
MEPYNTVXLJQGPP-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\CC3C4CCC5=C(C4CCC3(C2O)C)C=CC(=C5)OC)C |
Canonical SMILES |
CC1=NN(C=C1C=C2CC3C4CCC5=C(C4CCC3(C2O)C)C=CC(=C5)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-butoxyphenoxy)acetohydrazide](/img/structure/B10903268.png)

![N,N'-ethane-1,2-diylbis[N-benzyl-2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B10903275.png)

![2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B10903279.png)
![4-Amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B10903289.png)
![4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903297.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]pentanehydrazide](/img/structure/B10903300.png)
![2-[(5-{(Z)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B10903302.png)
![2-methoxy-5-[(E)-(2-{[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]benzyl acetate](/img/structure/B10903303.png)
![4-{[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10903305.png)
![6-({4-[(6-Chloropyridazin-3-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10903312.png)
![Bis[2-(dimethylamino)ethyl] 2,4-diphenyl-1,3-cyclobutanedicarboxylate](/img/structure/B10903316.png)
